molecular formula C13H16N2OS B7471072 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one

Cat. No. B7471072
M. Wt: 248.35 g/mol
InChI Key: BPYMLUVAMOHOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylspiro[3H-quinazoline-2,4'-thiane]-4-one, also known as MSQ, is a heterocyclic compound with a unique spirocyclic structure. It has gained significant interest in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair.

Mechanism of Action

The mechanism of action of 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one is not fully understood, but it is believed to involve the inhibition of protein kinases and enzymes involved in DNA replication and repair. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been shown to bind to the ATP-binding site of CK2, preventing its activity. It also intercalates into DNA, leading to the inhibition of topoisomerase II activity. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to disrupt DNA repair mechanisms.
Biochemical and Physiological Effects
1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has also been shown to reduce inflammation in animal models of inflammatory diseases. It has been shown to have antiviral activity against several viruses, including HIV-1 and HCV. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been shown to induce DNA damage and apoptosis in cancer cells, which is believed to be due to its ability to disrupt DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has several advantages for lab experiments, such as its high potency and selectivity for CK2 and topoisomerase II. It has also been shown to exhibit low toxicity in animal models. However, 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has shown great potential for drug discovery and development. Several future directions for research include the development of more potent and selective analogs of 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other anticancer agents. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has also been shown to have potential applications in the treatment of inflammatory and viral diseases, which could be explored further in future research.
Conclusion
In conclusion, 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one is a unique heterocyclic compound with potential applications in drug discovery and development. Its synthesis method has been optimized, and it has been extensively studied for its pharmacological activities. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been shown to inhibit the activity of CK2 and topoisomerase II, leading to the inhibition of cancer cell growth and induction of apoptosis. 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has several advantages for lab experiments, but also has limitations that need to be addressed. Future research directions include the development of more potent and selective analogs of 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one, optimization of its pharmacokinetic properties, and evaluation of its efficacy in combination with other anticancer agents.

Synthesis Methods

The synthesis of 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one involves the reaction of 2-mercaptoquinazoline with methyl vinyl ketone in the presence of a base. The resulting product is then cyclized to form the spirocyclic structure. The synthesis method of 1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one has been optimized to improve the yield and purity of the compound. Several modifications have been made to the reaction conditions, such as the use of different solvents, temperatures, and catalysts.

properties

IUPAC Name

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-15-11-5-3-2-4-10(11)12(16)14-13(15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYMLUVAMOHOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one

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